molecular formula C20H43N B086533 1-Eicosanamine CAS No. 10525-37-8

1-Eicosanamine

Cat. No. B086533
CAS RN: 10525-37-8
M. Wt: 297.6 g/mol
InChI Key: BUHXFUSLEBPCEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of eicosanoid-related compounds often involves complex biochemical pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 enzymatic pathways. These pathways are responsible for the generation of a wide range of eicosanoids from arachidonic acid, highlighting the complexity of synthesizing specific eicosanoid compounds such as 1-Eicosanamine.

Molecular Structure Analysis

Eicosanoids, including potentially 1-Eicosanamine, have a 20-carbon backbone derived from polyunsaturated fatty acids. The molecular structure of these compounds is crucial for their biological activity, as it determines their interaction with specific receptors and enzymes, thereby influencing their physiological and pathological roles.

Chemical Reactions and Properties

Eicosanoids undergo various chemical reactions, primarily through their interactions with enzymes that catalyze their formation and degradation. The chemical properties of these compounds, including reactivity and stability, are influenced by their specific functional groups and molecular structure.

Physical Properties Analysis

The physical properties of eicosanoids, such as solubility, melting point, and crystalline structure, are important for their biological function and application in research and medicine. These properties can affect the bioavailability and efficacy of eicosanoid-based therapeutic agents.

Chemical Properties Analysis

The chemical properties of eicosanoids, including acidity, basicity, and reactivity, play a critical role in their biological activities. These properties are determined by the specific functional groups present in the eicosanoid molecules, influencing their interaction with biological molecules and their overall physiological effects.

References (Sources)

  • (Wang & Dubois, 2010): This paper highlights the roles of eicosanoids in cancer, providing insights into their synthesis and biological effects.
  • (Bozza et al., 2011): Discusses the localization and function of eicosanoid-synthesizing machinery within lipid bodies.
  • (Mohaddes et al., 2014): Provides an example of research into the physical properties of compounds similar to eicosanoids for thermo-regulation applications.
  • (O’Donnell et al., 2009): Reviews methods for the detection and analysis of eicosanoids, relevant to understanding their molecular structure and chemical properties.

Scientific Research Applications

  • Therapeutic Agents Development : Basic science, including studies on molecules like eicosanoids, contributes significantly to the development of new therapeutic agents for treating various diseases. The research involves understanding the structure, function, and interactions of small molecules, leading to the identification of novel therapeutic targets (Samuelsson, 2012).

  • Thermo-regulation Applications : Modification of melamine-formaldehyde/n-eicosane microcapsules has been explored to enhance the latent heat of fusion for application in textiles, aiming at efficient thermo-regulation. This involves understanding and enhancing the thermal properties of eicosane compounds (Mohaddes et al., 2014).

  • Cancer Research : Eicosanoids, including derivatives of compounds like eicosanamine, are implicated in various pathological processes, such as inflammation and cancer. Research has highlighted the complex roles of eicosanoids in epithelial-derived tumors and the tumor microenvironment, crucial for understanding cancer evolution, progression, and metastasis (Wang & DuBois, 2010).

  • Asthma and Allergies : Eicosanoids are crucial lipid mediators involved in pathophysiological processes related to asthma, allergies, and allied diseases. Understanding the biology of eicosanoids and their role in airway pathophysiology has led to the development of drugs like leukotriene synthesis inhibitors and receptors antagonists (Sokolowska et al., 2020).

  • Cardiovascular System : Eicosanoids have fundamental roles in physiology and diseases of the cardiovascular system. Knowledge about how eicosanoids, COX enzymes, and prostacyclin function has been applied to treat conditions like pulmonary arterial hypertension and peripheral vascular disease (Mitchell & Kirkby, 2018).

  • Brain Tumors : Research suggests that the eicosanoid cascade plays a role in common human brain tumors like gliomas and meningiomas. This has implications for developing treatments using agents targeting eicosanoid-producing enzymes (Nathoo et al., 2003).

  • Textile Materials Development : Eicosane compounds are utilized in the development of thermoregulating textile materials through the creation of microcapsules with phase change materials, indicating applications in functional fabric design (Shin et al., 2005).

Future Directions

The control of multi-drug-resistant pathogenic bacteria has become a priority for the World Health Organization (WHO). Therefore, there has been an increasing demand for emerging non-conventional new antimicrobial therapies . This could potentially open up new avenues for research into compounds like 1-Eicosanamine.

properties

IUPAC Name

icosan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHXFUSLEBPCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065108
Record name 1-Eicosanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Eicosanamine

CAS RN

10525-37-8
Record name Eicosylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10525-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Eicosanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010525378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Eicosanamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Eicosanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-EICOSANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/594M3CY45Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RJ Brosnan, TL Pham - BMC Pharmacology and Toxicology, 2014 - Springer
… receptor cut-off between butane and pentane, respectively 4 and 5 carbons in length, whereas the primary amines exhibited cut-off between 1-octadecanamine and 1-eicosanamine, …
Number of citations: 11 link.springer.com
MC Dos Ramos, JD Haley, JR Westwood… - Fluid phase equilibria, 2011 - Elsevier
… group parameters is further examined by the prediction of the phase behavior of amines (NH 2 and NH) not included in the fitting process such as 1-undecamine up to 1-eicosanamine, …
Number of citations: 59 www.sciencedirect.com
Z Xiang, F Wang, K Shi, C Ye, Z Fan, G Liao… - Journal of Analytical and …, 2023 - Elsevier
… Ltd., Suzhou) was synthesized from flake graphite by modified Hummer’s method, and grafted with 1-Eicosanamine to change its polarity. The preparation process and characterizations …
Number of citations: 0 www.sciencedirect.com

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